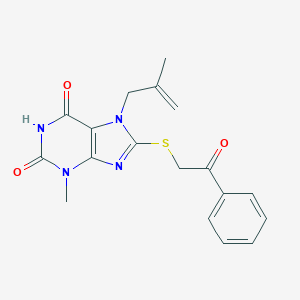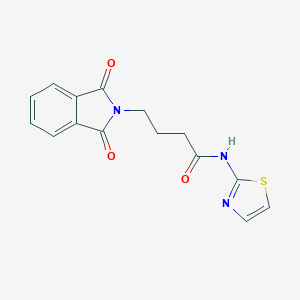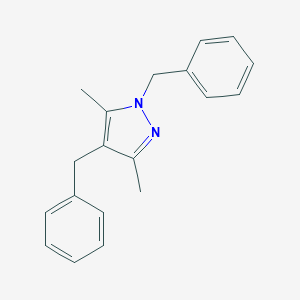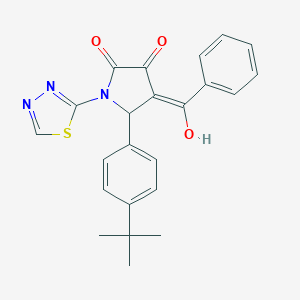
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is a purine derivative that has been widely studied for its potential application in scientific research. This compound has shown promising results in various fields such as cancer research, immunology, and neurology.
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes, including DNA topoisomerases and protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, it has been reported that 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione can modulate the expression of various genes involved in immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione have been extensively studied. This compound has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and modulate the expression of various cytokines and chemokines involved in immune response and inflammation. Moreover, 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione has been reported to have neuroprotective effects, which may be attributed to its ability to modulate the expression of various genes involved in neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is its potential application in various scientific fields, including cancer research, immunology, and neurology. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a potential candidate for further preclinical studies. However, one of the limitations of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione. One of the potential directions is to investigate its potential application in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential application in the treatment of autoimmune diseases and neurodegenerative diseases. Moreover, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione in vivo.
Métodos De Síntesis
The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione involves a multi-step process that starts with the reaction of 6-chloropurine with 2-methylprop-2-en-1-ol in the presence of a base. The resulting compound is then treated with phenacyl bromide to form the phenacyl derivative. The final step involves the substitution of the phenacyl group with a thiol group to form the desired compound.
Aplicaciones Científicas De Investigación
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione has been extensively studied for its potential application in scientific research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases. Moreover, 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11(2)9-22-14-15(21(3)17(25)20-16(14)24)19-18(22)26-10-13(23)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3,(H,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELRHDSORGKQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B361039.png)
![3-(Methylsulfanyl)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B361045.png)
![N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B361047.png)
![2-amino-5-oxo-4-[4-(1-pyrrolidinyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B361059.png)



![5-[5-(3-Bromophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B361109.png)


![1-[(4-Ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B361126.png)


